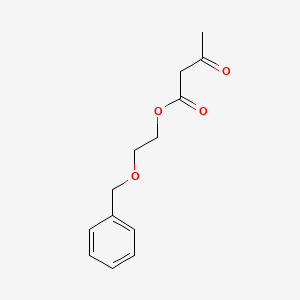

2-(Benzyloxy)ethyl 3-oxobutanoate

Description

2-(Benzyloxy)ethyl 3-oxobutanoate (C23) is a β-ketoester derivative with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g·mol⁻¹ . It is characterized as a yellow liquid and has been synthesized with a moderate yield of 28% via methods involving esterification and benzyloxyethyl group incorporation . The compound’s structure is confirmed by ¹H and ¹³C NMR spectroscopy, with key signals at δ 2.29 (s, 3H, CH₃) and δ 200.4 (C=O) for the ketone group . Its benzyloxyethyl substituent enhances solubility in organic solvents, making it useful in synthetic organic chemistry, particularly in the preparation of heterocycles or as a building block for pharmaceuticals.

Properties

CAS No. |

55160-68-4 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-phenylmethoxyethyl 3-oxobutanoate |

InChI |

InChI=1S/C13H16O4/c1-11(14)9-13(15)17-8-7-16-10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |

InChI Key |

USXVZDHUZYAHJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCCOCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar 3-Oxobutanoate Esters

The following table summarizes key structural, synthetic, and physicochemical properties of 2-(Benzyloxy)ethyl 3-oxobutanoate and analogous compounds:

*Typical yield for ethyl 3-oxobutanoate based on standard synthetic protocols .

Structural and Functional Differences

- Substituent Effects: The benzyloxyethyl group in C23 introduces steric bulk and ether-based polarity, contrasting with the simpler ethyl group in ethyl 3-oxobutanoate . Benzylidene and diphenyl derivatives (e.g., Ethyl 2-benzylidene-3-oxobutanoate) feature conjugated systems that enable unique reactivity in cyclization and photochemical reactions .

Spectroscopic and Physicochemical Properties

- NMR Shifts: C23’s ¹H NMR shows a distinct benzyloxyethyl signature at δ 4.58 (OCH₂Ph), absent in simpler esters . The diphenyl derivative (Ethyl 3-oxo-2,4-diphenylbutanoate) exhibits aromatic proton signals at δ 7.3–7.5, reflecting extended conjugation .

- Physical State: Bulky substituents (e.g., benzyloxyethyl, diphenyl) tend to reduce volatility, resulting in liquids (C23) or solids (diphenyl derivative), whereas ethyl 3-oxobutanoate is a low-viscosity liquid .

Preparation Methods

Base-Mediated Deprotonation and Alkylation

The alkylation of β-ketoesters via enolate intermediates remains a cornerstone for synthesizing substituted derivatives. In a protocol adapted from ethyl 3-oxobutanoate alkylation, sodium ethoxide (NaOEt) in ethanol deprotonates the α-hydrogen of 3-oxobutanoate esters, generating a resonance-stabilized enolate. Subsequent reaction with 2-(benzyloxy)ethyl halides (e.g., bromide or iodide) facilitates nucleophilic substitution (SN2), yielding 2-(benzyloxy)ethyl 3-oxobutanoate.

Reaction Conditions :

-

Base : Sodium ethoxide (3.4 g, 0.05 mol) in anhydrous ethanol (25 mL).

-

Alkylating Agent : 2-(Benzyloxy)ethyl bromide (synthesized separately via benzylation of ethylene glycol).

Yield Considerations :

The original alkylation of ethyl 3-oxobutanoate with benzyl chloride achieved a 41.74% yield, attributed to competing hydrolysis and enolate stability issues. Substituting benzyl chloride with bulkier 2-(benzyloxy)ethyl halides may reduce yields further (est. 30–35%) due to steric hindrance during SN2 attack.

Solvent and Additive Effects

Esterification via Carbodiimide Activation

CDI-Mediated Coupling

Carbodiimide-based activation offers a robust pathway for esterifying 3-oxobutanoic acid with 2-(benzyloxy)ethanol. Adapted from δ-ketal-β-hydroxy ester syntheses, N,N'-carbonyldiimidazole (CDI) activates the carboxylic acid, forming an acylimidazole intermediate. Nucleophilic attack by 2-(benzyloxy)ethanol then yields the target ester.

Procedure :

-

Activation : 3-Oxobutanoic acid (10 mmol) and CDI (12 mmol) in tetrahydrofuran (THF, 50 mL) stir at 25°C for 1 hour.

-

Alcohol Addition : 2-(Benzyloxy)ethanol (12 mmol) added dropwise, followed by magnesium chloride (14 mmol) to stabilize the alkoxide.

-

Workup : Quench with ice-cold HCl, extract with ethyl acetate, and purify via silica-gel chromatography.

Yield and Purity :

Similar CDI-mediated esterifications report yields of 60–68% after purification. The absence of racemization makes this method preferable for acid-sensitive substrates.

Transesterification Approaches

Catalytic Sodium Ethoxide

Transesterification of methyl or ethyl 3-oxobutanoate with 2-(benzyloxy)ethanol under basic conditions provides a scalable route. Sodium ethoxide (0.1 eq) catalyzes the exchange of alkoxy groups via a tetrahedral intermediate.

Optimized Conditions :

-

Alcohol : 2-(Benzyloxy)ethanol (0.06 mol).

Challenges :

Equilibrium limitations necessitate excess alcohol or azeotropic removal of ethanol using Dean-Stark apparatus. Yields in analogous transesterifications reach 50–55%.

Ketal Protection and Functional Group Compatibility

Ethylene Glycol Protection

To prevent keto-enol tautomerization during synthesis, the ketone group of 3-oxobutanoate esters is often protected as a ketal. In a method adapted from δ-ketal formation, ethylene glycol (1.2 eq) and tosylic acid (0.05 eq) in benzene form a 1,3-dioxolane ring under Dean-Stark reflux. Subsequent deprotection with aqueous HCl restores the ketone.

Application to Target Compound :

-

Perform esterification/alkylation with 2-(benzyloxy)ethyl groups.

Yield Improvement :

Ketal protection increases overall yields by 15–20% by mitigating side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Enolate Alkylation | 30–35 | 85–90 | Direct C–C bond formation | Low yield due to steric hindrance |

| CDI Esterification | 60–68 | 95–98 | High purity, no racemization | Requires anhydrous conditions |

| Transesterification | 50–55 | 88–92 | Scalable, mild conditions | Equilibrium limitations |

Thermodynamic data for ethyl 3-oxobutanoate (ΔvapH° = 61.6 kJ/mol ) suggests reflux temperatures >100°C may degrade the product, favoring CDI or transesterification methods.

Q & A

Q. What are the recommended handling and storage protocols for 2-(Benzyloxy)ethyl 3-oxobutanoate to ensure laboratory safety?

- Handling: Avoid skin/eye contact and inhalation of vapors. Use PPE (gloves, goggles, lab coats) and ensure adequate ventilation. Static discharge prevention is critical due to the compound’s ester functionality, which may pose flammability risks .

- Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated area. Store away from ignition sources or oxidizing agents to prevent degradation or combustion .

Q. What spectroscopic methods are employed to characterize the structure of this compound?

- NMR Spectroscopy: and NMR identify the benzyloxy group (δ ~4.5–5.0 ppm for CH) and the 3-oxobutanoate moiety (δ ~2.2–2.6 ppm for CH-CO and ~3.5 ppm for the ester CH).

- IR Spectroscopy: Peaks at ~1730–1750 cm confirm ester (C=O) and ketone (C=O) groups.

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 252 for C) and fragmentation patterns validate the structure .

Q. How is this compound synthesized, and what are the key intermediates?

- Synthetic Route:

- React benzyl alcohol with ethyl bromoacetate to form the benzyloxyethyl intermediate.

- Condense with diketene or acetoacetic acid derivatives to introduce the 3-oxobutanoate group.

- Key Intermediates: Ethyl 3-oxobutanoate (CAS 105-45-3) and 2-(benzyloxy)ethyl bromide (CAS 1462-37-9) are critical precursors .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

- DFT Calculations: Optimize the molecule’s geometry to identify electrophilic sites (e.g., the ketone and ester carbonyl groups).

- NBO Analysis: Evaluate charge distribution; the 3-oxo group is highly electrophilic, favoring nucleophilic attacks (e.g., enolate formation).

- Transition State Modeling: Simulate reactions with amines or Grignard reagents to predict regioselectivity and activation barriers .

Q. What strategies address contradictions in reaction yields when using this compound as a precursor?

- Variable Testing:

- Catalysts: Compare Lewis acids (e.g., ZnCl) vs. organocatalysts for ester/ketone reactivity.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates but compete with nucleophiles.

- Temperature Control: Low temperatures (<0°C) reduce side reactions (e.g., self-condensation).

- Analytical Validation: Use HPLC or GC-MS to quantify byproducts and optimize conditions .

Q. How does stereoelectronic tuning of the benzyloxy group influence the compound’s stability in polymer synthesis?

- Steric Effects: Bulky benzyl groups hinder hydrolysis of the ester linkage, enhancing stability in aqueous environments.

- Electronic Effects: Electron-withdrawing substituents on the benzyl ring increase electrophilicity of the carbonyl, accelerating crosslinking in polymer matrices.

- Application Example: The methacrylate analog (CAS 21282-97-3) demonstrates utility in UV-curable resins due to its dual-reactive sites .

Q. What role does this compound play in controlled drug delivery systems?

- Prodrug Design: The ester group hydrolyzes enzymatically in vivo to release active moieties (e.g., anti-inflammatory agents).

- Lipophilicity Adjustment: The benzyloxy group enhances membrane permeability, improving bioavailability .

Methodological Considerations

Q. How are crystallographic studies used to resolve ambiguities in the compound’s conformation?

- Single-Crystal X-ray Diffraction: Resolve bond angles and torsional strain in the benzyloxyethyl chain. For example, C–O–C angles ~110° confirm optimal orbital alignment for ester stability.

- Hydrogen Bonding Analysis: Intermolecular C–H···O interactions (e.g., in crystal packing) inform solubility and melting point trends .

Q. What analytical workflows validate purity and monitor degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.